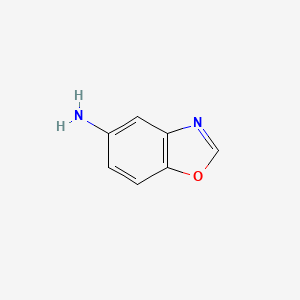

1,3-Benzoxazol-5-amine

Beschreibung

Significance of Benzoxazole (B165842) Scaffolds in Academic Inquiry

Benzoxazole scaffolds, which form the core structure of 1,3-Benzoxazol-5-amine, are of considerable interest to the scientific community. nih.gov These structures, consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, are considered privileged scaffolds in medicinal chemistry due to their ability to interact with a wide array of biological targets. chemistryjournal.netnajah.edu Their planar nature allows for π-π stacking interactions with biomacromolecules, a key feature in drug design. najah.edu The benzoxazole nucleus is a structural bioisostere of natural purine (B94841) bases like adenine (B156593) and guanine, suggesting potential interactions with biopolymers and leading to diverse biological activities. chemistryjournal.netnajah.edu Researchers have explored benzoxazole derivatives for a multitude of pharmacological applications, including as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. nih.govontosight.ainih.gov Beyond medicine, these scaffolds are also investigated for their fluorescent properties, finding use in optical brighteners and other materials. chemistryjournal.netwikipedia.org

Historical Perspective of Benzoxazole Derivatives in Scientific Studies

The exploration of benzoxazole derivatives has a rich history rooted in the broader field of heterocyclic chemistry. chemistryjournal.net Initial synthesis likely commenced in the early to mid-20th century, with continuous refinement of synthetic methodologies over the years to improve yields and efficiency. chemistryjournal.net A significant turning point in the study of benzoxazoles was the discovery of their diverse biological activities, which spurred extensive research into their medicinal potential. chemistryjournal.netinnovareacademics.in This led to the development of numerous derivatives with a wide spectrum of pharmacological properties. nih.govinnovareacademics.in In parallel, the unique fluorescent characteristics of certain benzoxazole derivatives led to their application in analytical chemistry and the textile industry as optical brighteners. chemistryjournal.netwikipedia.org The ongoing investigation into structure-activity relationships (SAR) continues to drive the design and synthesis of new benzoxazole-based compounds with enhanced potency and specificity. chemistryjournal.net

Overview of this compound within the Broader Benzoxazole Class

This compound, also known as 5-aminobenzoxazole, is a specific derivative of the benzoxazole family. avantorsciences.com It is characterized by the presence of an amino group at the 5-position of the benzoxazole ring system. This amino group is a key feature, as it provides a reactive site for further chemical modifications, allowing for the synthesis of a wide range of derivatives. The compound serves as a versatile building block in organic synthesis for creating more complex molecules with potential applications in pharmaceuticals and materials science. ontosight.ai

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWQUHCVFXQBMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363254 | |

| Record name | 1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63837-12-7 | |

| Record name | 5-Aminobenzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63837-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-benzoxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-benzoxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1,3 Benzoxazol 5 Amine

Advanced Synthetic Routes to the 1,3-Benzoxazol-5-amine Core

Modern synthetic chemistry offers several advanced routes to the benzoxazole (B165842) scaffold, which is a key structural motif in many biologically active compounds. These routes often begin with substituted 2-aminophenol (B121084) precursors.

The most fundamental and widely employed strategy for constructing the benzoxazole ring involves the condensation of a 2-aminophenol with a suitable electrophilic partner, such as a carboxylic acid, aldehyde, or orthoester. ijpbs.comorganic-chemistry.org This reaction typically proceeds through the formation of a Schiff base or an amide intermediate, which then undergoes intramolecular cyclodehydration to yield the final benzoxazole ring. ijpbs.com

A plethora of metal-based catalysts have been developed to facilitate the condensation and subsequent cyclization, often leading to higher yields, milder reaction conditions, and broader substrate scope. These catalysts can activate either the 2-aminophenol or the coupling partner, promoting the key bond-forming steps. For instance, copper-catalyzed protocols are known to enable the direct oxidative C-H amination of benzoxazoles. organic-chemistry.org Similarly, palladium catalysts are effective in reactions between o-aminophenols and isocyanides to form 2-aminobenzoxazoles. ijpbs.com Iron(III) chloride has also been shown to mediate the synthesis of chlorinated benzoxazoles. researchgate.net

| Catalyst | Reactants | Key Features | Reference |

|---|---|---|---|

| Palladium (Pd) | o-aminophenol and isocyanides | Effective for synthesizing 2-aminobenzoxazoles. | ijpbs.com |

| Copper (Cu) | 2-aminophenols and β-diketones | A combination of Brønsted acid and CuI tolerates various substituents. | organic-chemistry.org |

| Samarium triflate | o-aminophenols and aldehydes | Reusable catalyst, mild conditions in aqueous medium. | organic-chemistry.org |

| Nickel (Ni) | Benzoxazoles and secondary amines | Catalyzes direct C-H amination, primarily at the C-2 position. | researchgate.net |

| Iron(III) Chloride (FeCl₃) | 2-amidophenol | Mediates para-selective C-H chlorination and annulation. | researchgate.net |

| Ruthenium (Ru) | 2-aminophenol and primary alcohols | Promotes acceptorless dehydrogenative coupling (ADC) reactions. | ijpbs.com |

To circumvent the use of potentially toxic and expensive transition metals, organocatalytic methods have emerged as powerful alternatives. These reactions utilize small organic molecules to catalyze the desired transformation. For example, N-heterocyclic carbenes (NHCs) have been successfully used to catalyze the intramolecular cyclization of aldimines, which are generated in situ from 2-aminophenols and aromatic aldehydes, to provide 2-arylbenzoxazoles under mild conditions. organic-chemistry.org Another approach involves using Rose Bengal as a low-cost, metal-free photocatalyst for the amination of heterocyclic thiols to produce 2-aminobenzoxazoles, although this often requires a strong organic base and can have long reaction times. arkat-usa.org

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign syntheses. Tandem reactions of isothiocyanates with 2-aminophenols have been shown to proceed rapidly and efficiently in water, a sustainable solvent. researchgate.net Other green approaches include the use of reusable catalysts like ionic liquids or solid supports such as montmorillonite (B579905) KSF clay, which can be easily recovered and reused. mdpi.com Microwave-assisted synthesis and solvent-free reactions, for instance using Lawesson's reagent, also represent efficient and greener alternatives to traditional heating methods, often resulting in shorter reaction times and improved yields. organic-chemistry.org

Organocatalytic Approaches

Cyclization Techniques for Benzoxazole Ring Formation

The crucial step in forming the benzoxazole scaffold is the intramolecular cyclization of the intermediate formed from the initial condensation. This is typically an acid-catalyzed dehydration or an oxidative cyclization.

Polyphosphoric acid (PPA) is a classic and effective reagent that often serves as both the catalyst and the solvent, promoting the cyclodehydration of amide intermediates at elevated temperatures. ijpbs.com Other strong acids like p-toluenesulfonic acid and concentrated sulfuric acid are also used. google.com

Alternatively, oxidative cyclization offers a different pathway. This can be achieved by reacting a 2-aminophenol with an aldehyde to form a Schiff base, which is then cyclized in the presence of an oxidizing agent. ijpbs.com Various oxidants have been employed for this purpose, including lead tetraacetate, manganese(III) acetate, and potassium permanganate/acetic acid systems. ijpbs.com

Regioselective Functionalization at the C-5 Position

The introduction of the amine group specifically at the C-5 position is a critical challenge in the synthesis of this compound. Two primary strategies are employed: building the ring from a pre-functionalized precursor or functionalizing the benzoxazole core in a post-cyclization step.

The most direct and common method involves starting with a 2-aminophenol that already contains a nitrogen-based functional group at the 4-position (which becomes the 5-position in the resulting benzoxazole).

From 2,4-Diaminophenol (B1205310) : The reaction of 2,4-diaminophenol with a carboxylic acid (like 3,4-dimethoxybenzoic acid) in the presence of a cyclizing agent such as PPA directly yields the corresponding 5-aminobenzoxazole derivative. ijpbs.com

From 2-Amino-4-nitrophenol (B125904) : A widely used synthetic route begins with the condensation of 2-amino-4-nitrophenol with a reaction partner like nitrobenzoyl chloride to form an ester intermediate. google.com This intermediate is then cyclized under strong acid catalysis to produce 2-(nitrophenyl)-5-nitrobenzoxazole. The final step is the catalytic hydrogenation of the dinitro compound, typically using a palladium on carbon (Pd/C) catalyst, to reduce both nitro groups and afford the target 2-(aminophenyl)-5-aminobenzoxazole. google.com A similar strategy involves reacting 2-amino-4-nitrophenol with other precursors to form a 5-nitrobenzoxazole, which is subsequently reduced. researchgate.net

Multi-Component Reactions for this compound Synthesis

Synthesis of Substituted this compound Derivatives

The core structure of this compound serves as a versatile scaffold for further chemical modification. The introduction of various substituents on the benzoxazole ring system or modification of the exocyclic amine group allows for the generation of a library of derivatives with tailored properties.

Introduction of Aryl and Heteroaryl Substituents at the C-2 Position

The most common strategy for introducing substituents at the C-2 position is the condensation of a 2-aminophenol derivative with carboxylic acids, aldehydes, or their equivalents. nih.gov To obtain derivatives of this compound, 2,4-diaminophenol or a related precursor is typically used.

Several catalytic systems have been developed to facilitate this transformation efficiently.

Acid Catalysis : Polyphosphoric acid (PPA) is frequently used to promote the condensation and cyclization of 2,4-diaminophenol with various benzoic acids to yield 2-aryl-1,3-benzoxazol-5-amines. ijpbs.com

Metal Catalysis : Iron-catalyzed reactions between o-nitrophenols and benzylic alcohols are effective for producing 2-arylbenzoxazoles. nih.gov A combination of zinc and methanesulfonic acid can mediate the reductive cyclization of acylated o-nitrophenols to form 2-aryl benzoxazoles. ias.ac.in Copper-catalyzed methods have also been reported, including the reaction of aldoximes with 1-bromo-2-iodobenzene. medcraveonline.com

Green Catalysis : In an environmentally benign approach, fly ash has been used as a solid catalyst to assist in the activation of aldehydes, their condensation with aminophenols, and subsequent aerial oxidation to form 2-aryl benzoxazoles. nih.gov

The introduction of heteroaryl groups follows similar principles. For instance, reacting a substituted 2-aminophenol with heterocyclic aldehydes in the presence of a TiO2–ZrO2 composite catalyst yields 2-heteroaryl benzoxazoles. ijpbs.com The synthesis of 2-(furan-2-yl)benzoxazole derivatives has been demonstrated through the cyclization of the corresponding amide precursor. nih.gov

Table 1: Examples of C-2 Aryl/Heteroaryl Substituted Benzoxazole Synthesis

| C-2 Substituent Source | 2-Aminophenol Derivative | Reagents/Catalyst | Resulting C-2 Substituted Benzoxazole Type | Reference |

|---|---|---|---|---|

| p-tert-butyl benzoic acid | 2,4-diaminophenol | Polyphosphoric Acid (PPA) | 2-(4-tert-butyl-phenyl)-benzoxazol-5-amine | ijpbs.com |

| 3,5-dichlorobenzoyl chloride (via acylation of nitrophenol) | 3-hydroxy-4-nitrobenzoic acid | Zinc, MsOH (reductive cyclization) | 2-(3,5-dichlorophenyl)-benzoxazole | ias.ac.in |

| Benzylic Alcohols | o-nitrophenols | Iron Catalyst | 2-arylbenzoxazoles | nih.gov |

| Furan-2-carboxamide | Substituted 2-aminophenol | Dehydration/Cyclization | 2-(Furan-2-yl)-benzoxazole | nih.gov |

| Aromatic Aldehydes | 2-aminophenol | Fly Ash (solid catalyst) | 2-aryl benzoxazoles | nih.gov |

Modification of the Amine Group for Derivative Formation

The amine group at the C-5 position of the benzoxazole ring is a key functional handle for creating a wide array of derivatives. This primary aromatic amine can participate in various chemical transformations typical of anilines. It readily reacts with electrophiles in nucleophilic substitution reactions, making it a valuable point for synthesizing more complex molecules. smolecule.com

Common modifications include:

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

Alkylation : Introduction of alkyl groups, though direct N-alkylation can sometimes be challenging and may require specific conditions to avoid polyalkylation.

Condensation : Reaction with aldehydes and ketones to form Schiff bases (imines), a reaction discussed in detail in section 2.2.4.

Cross-Coupling Reactions : Participation in metal-catalyzed cross-coupling reactions to form C-N bonds with aryl or heteroaryl partners.

An example of derivatization at the 5-position involves converting a methyl group at C-5 into a bromomethyl group, which then acts as an electrophile. This 5-(bromomethyl) derivative can subsequently react with nucleophiles like piperazine (B1678402) to form more complex side chains. nih.gov While this modifies a substituent at C-5 rather than the amine itself, it highlights the synthetic utility of functionalizing this position.

Halogenation Strategies for Benzoxazole Derivatives

Introducing halogen atoms onto the benzoxazole scaffold can significantly alter the electronic and biological properties of the molecule. The primary strategy for producing halogenated benzoxazoles is not typically the direct halogenation of the pre-formed heterocycle, which can lead to issues with regioselectivity. Instead, the most common and controlled method involves using halogenated starting materials.

A robust approach is to begin the synthesis with a halogen-substituted 2-aminophenol. For example, starting with 2-amino-4-chlorophenol (B47367) and reacting it with urea (B33335) leads to the formation of 5-chloro-1,3-benzoxazol-2(3H)-one. nih.govscienceopen.com This demonstrates how the halogen's position is predetermined by the choice of precursor. Similarly, the synthesis of 4,6-dichloro-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine (B13804127) is achieved through the condensation of appropriately halogenated precursors. smolecule.com

Another strategy involves the halogenation of one of the precursors before the cyclization step. For instance, a phenyl ring intended for the C-2 position can be halogenated prior to its condensation with the aminophenol component. smolecule.com The presence of halogens, such as in 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine, enhances chemical reactivity and provides handles for further functionalization through nucleophilic substitution reactions. smolecule.comsmolecule.com

Synthesis of Schiff Bases from this compound

The condensation of the primary amine at the C-5 position of this compound with aldehydes or ketones is a straightforward and widely used method to generate Schiff base derivatives. ijacskros.com These reactions, which form an imine (or azomethine) linkage, are typically carried out by refluxing the two components in a suitable solvent like ethanol, sometimes with the addition of a catalytic amount of acid or base. rjptonline.orgresearchgate.netnih.gov

A variety of aromatic aldehydes have been successfully condensed with this compound and its 2-methyl analogue. rjptonline.orgresearchgate.net These include aldehydes bearing electron-donating (e.g., p-hydroxybenzaldehyde) and electron-withdrawing (e.g., p-nitrobenzaldehyde, p-chlorobenzaldehyde) substituents. rjptonline.orgresearchgate.net Ketones such as p-bromoacetophenone have also been used. rjptonline.orgresearchgate.net In a related approach, Schiff bases have been prepared by reacting a 2-(substituted)-1,3-benzoxazole-5-carbohydrazide with various aromatic aldehydes, demonstrating the versatility of this condensation reaction for amine-functionalized benzoxazoles. orientjchem.org

Table 2: Synthesis of Schiff Bases from this compound Derivatives

| Benzoxazole Starting Material | Carbonyl Compound | Reaction Conditions | Resulting Derivative Type | Reference |

|---|---|---|---|---|

| 2-methyl-1,3-benzoxazol-5-amine | p-nitrobenzaldehyde | Condensation Reaction | Schiff Base | rjptonline.orgresearchgate.net |

| 2-methyl-1,3-benzoxazol-5-amine | p-hydroxybenzaldehyde | Condensation Reaction | Schiff Base | rjptonline.orgresearchgate.net |

| This compound | p-chlorobenzaldehyde | Condensation Reaction | Schiff Base | rjptonline.orgresearchgate.net |

| This compound | p-bromoacetophenone | Condensation Reaction | Schiff Base | rjptonline.orgresearchgate.net |

| Benzoxazole-5-carbohydrazide | Substituted Aromatic Aldehydes | Reflux, 12-14 hrs | Schiff Base | orientjchem.org |

Green Chemistry Principles in this compound Synthesis

The synthesis of heterocyclic compounds, including the 1,3-benzoxazole framework, has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. In response to growing environmental concerns, the principles of green chemistry are being increasingly integrated into synthetic methodologies. The application of these principles to the synthesis of this compound and its derivatives focuses on the use of environmentally benign solvents, the development of recyclable and efficient catalytic systems, and the adoption of energy-efficient reaction conditions. sioc-journal.cnijpbs.com These approaches aim to enhance the sustainability of the synthetic process by improving atom economy, reducing energy consumption, and minimizing the environmental footprint. rsc.org

Development of Eco-Friendly Catalytic Systems

A cornerstone of green synthetic chemistry is the development and utilization of catalysts that are efficient, selective, and environmentally friendly. For the synthesis of the benzoxazole scaffold, research has shifted from stoichiometric reagents to catalytic systems that can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. rsc.org While many studies focus on the general benzoxazole core, these catalytic systems are often applicable to the synthesis of substituted derivatives like this compound, typically prepared from the condensation of precursors like 2,4-diaminophenol with various reagents. ijpbs.com

Eco-friendly catalysts for benzoxazole synthesis can be broadly categorized into several groups:

Heterogeneous Catalysts: Solid catalysts are advantageous due to their ease of separation and recyclability. Nanocatalysts, such as copper(II) ferrite (B1171679) (CuFe₂O₄), zinc oxide (ZnO), ceria (CeO₂), and strontium carbonate (SrCO₃), have been employed effectively. ijpbs.comrsc.orgorganic-chemistry.org For instance, recyclable copper(II) ferrite nanoparticles have been used for the synthesis of benzoxazoles from N-(2-halophenyl)benzamides; the catalyst can be recovered using an external magnet and reused multiple times without significant loss of activity. organic-chemistry.org Similarly, hydrothermally synthesized strontium carbonate nanomaterials have been used under solvent-free grinding conditions, offering high yields and short reaction times. rsc.org Other solid acid nanocatalysts, including nano-sulfated zirconia and nano-ZSM-5 zeolites, have also proven effective. ijpbs.com

Reusable Homogeneous Catalysts: Ionic liquids (ILs) and polymer-supported catalysts combine the benefits of homogeneous catalysis (mild conditions, high activity) with improved recyclability. nih.govmdpi.com Imidazolium-based ionic liquids, sometimes supported on magnetic nanoparticles (e.g., LAIL@MNP), have been used as recyclable catalysts for benzoxazole synthesis under solvent-free conditions. rsc.orgnih.gov Poly(ethylene glycol)-bound sulfonic acid (PEG-SO₃H) acts as both a recyclable catalyst and a solvent, promoting facile and efficient synthesis of benzoxazole derivatives. arabjchem.org

Metal-Free Catalytic Systems: To avoid the costs and potential toxicity associated with transition metals, metal-free catalysts have been explored. Systems using molecular iodine in combination with an oxidant or tetrabutylammonium (B224687) iodide (TBAI) have been developed for the amination of benzoxazoles. mdpi.com Organocatalysts like isosorbide-initiated polyamine (ISO-PECH) have also been shown to efficiently catalyze the condensation of 2-aminophenols and aldehydes in methanol (B129727) at room temperature. rsc.org

The table below summarizes various eco-friendly catalytic systems reported for the synthesis of the benzoxazole ring structure.

Table 1: Eco-Friendly Catalytic Systems for Benzoxazole Synthesis

| Catalyst System | Reactants | Solvent/Condition | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Copper(II) ferrite nanoparticles | N-(2-halophenyl)benzamides | Not specified | Magnetically recoverable, reusable (7 times) | organic-chemistry.org |

| Strontium Carbonate (SrCO₃) Nanoparticles | 2-aminophenol, Benzaldehyde | Solvent-free, Grinding | Reusable, short reaction time (20 min), high yield | rsc.org |

| Imidazolium chlorozincate (II) IL on Fe₃O₄ NPs | 2-aminophenol, Benzaldehyde | Solvent-free, Sonication | Reusable (5 runs), short reaction time (30 min), high yield (up to 90%) | nih.gov |

| Poly(ethylene glycol)-bound sulfonic acid (PEG-SO₃H) | 2-aminophenol, Benzoic acid | PEG-SO₃H (as solvent) | Economical, reusable, low catalyst loading | arabjchem.org |

| 1-Butylpyridinium iodide ([BPy]I) | Benzoxazole, Morpholine | Acetonitrile (B52724), Room Temp. | Metal-free, recyclable (4 runs), mild conditions, high yield (up to 97%) | mdpi.com |

| Zirconium oxychloride (ZrOCl₂·8H₂O) | o-substituted aminoaromatics, Orthoesters | Solvent-free | Reusable, inexpensive, stable, very short reaction times | researchgate.net |

Utilization of Sustainable Solvents and Reaction Conditions

Sustainable Solvents: Water is considered the ideal green solvent due to its non-toxicity, availability, and safety. researchgate.net Efficient methods for synthesizing benzoxazoles have been developed using water as the solvent, often in conjunction with a suitable catalyst like copper or samarium triflate. organic-chemistry.orgrsc.orgchemicalbook.com Ethanol is another widely used green solvent that is biodegradable and derived from renewable resources. rsc.orgjetir.org In some protocols, poly(ethylene glycol) (PEG) has been used as a non-toxic and recyclable reaction medium. sioc-journal.cnarabjchem.org

Solvent-Free Reactions: Eliminating the solvent entirely is a primary goal of green synthesis. Mechanochemical methods, such as grinding reactants together in a mortar and pestle, often with a solid catalyst, can lead to high-yield synthesis without any solvent. rsc.org Reactions under solvent-free conditions can also be promoted by sonication or microwave irradiation, which provides energy efficiently and can dramatically reduce reaction times. rsc.orgnih.gov

Energy-Efficient Conditions: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods. sioc-journal.cnrsc.org Similarly, ultrasound-assisted synthesis can enhance reaction rates and yields. ijpbs.com The development of catalytic systems that operate efficiently at room temperature or slightly elevated temperatures further contributes to the energy efficiency and sustainability of the process. rsc.org

The following table highlights various sustainable solvents and conditions used in the synthesis of benzoxazoles.

Table 2: Sustainable Solvents and Reaction Conditions for Benzoxazole Synthesis

| Solvent/Condition | Reaction Type | Catalyst/Reagents | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Water | Intramolecular O-arylation | Cu-catalyzed | Green solvent, high yields | rsc.org |

| Water | Condensation | Samarium triflate | Reusable catalyst, mild conditions, aqueous medium | organic-chemistry.orgchemicalbook.com |

| Ethanol | Condensation | NH₄Cl | Economical, good yield, simple procedure | jetir.org |

| Solvent-free (Grinding) | Condensation | Strontium Carbonate (SrCO₃) | Eco-friendly, short reaction time, high yield | rsc.org |

| Solvent-free (Sonication) | Coupling/Cyclization | Magnetic ionic liquid (LAIL@MNP) | Faster reaction rate (30 min), high yields, catalyst is recyclable | nih.gov |

| Solvent-free | Cyclization | Zirconium oxychloride (ZrOCl₂·8H₂O) | High yields, very short reaction times, reusable catalyst | researchgate.net |

Mechanistic Studies of Reactions Involving 1,3 Benzoxazol 5 Amine

Reaction Mechanisms of the Amine Group in 1,3-Benzoxazol-5-amine

The amine group at the C-5 position is a key determinant of the molecule's reactivity, participating in both nucleophilic and electrophilic reactions.

Nucleophilic Reactivity of the C-5 Amine

The primary amine group (-NH₂) at the 5-position of the benzoxazole (B165842) ring is highly nucleophilic. This characteristic allows it to readily engage in a variety of chemical transformations. The lone pair of electrons on the nitrogen atom can attack electron-deficient centers, initiating reactions such as acylation, alkylation, and condensation.

For instance, the amine group can act as a nucleophile in reactions with electrophiles like acyl chlorides or aldehydes. smolecule.com In acylation, the amine attacks the carbonyl carbon of the acyl chloride, leading to the formation of an amide linkage. mdpi.com Similarly, condensation reactions with aldehydes or ketones result in the formation of imines, also known as Schiff bases. smolecule.com The nucleophilicity of the amine can be influenced by substituents on the benzoxazole ring system. Electron-donating groups tend to enhance nucleophilicity, while electron-withdrawing groups have the opposite effect. The relative nucleophilicity of amines has been systematically studied and quantified, providing a framework for predicting their reactivity. uni-muenchen.de

Table 1: Representative Nucleophilic Reactions of the C-5 Amine Group

| Reaction Type | Electrophile | Product Type | General Mechanism |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl) | Amide | Nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of HCl. |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Nucleophilic substitution (SN2) where the amine displaces the halide. |

| Condensation | Aldehyde (R-CHO) / Ketone (R-CO-R') | Imine (Schiff Base) | Nucleophilic addition to the carbonyl group to form a carbinolamine intermediate, followed by dehydration. |

| Diazotization | Nitrous Acid (HNO2) | Diazonium Salt | Reaction with nitrous acid (generated in situ from NaNO2 and a strong acid) to form a diazonium cation. nih.gov |

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The amine group strongly influences the susceptibility of the benzene portion of the benzoxazole ring to electrophilic aromatic substitution (EAS). As a potent activating group, the -NH₂ substituent directs incoming electrophiles primarily to the ortho and para positions relative to itself. The general mechanism for EAS involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com

In the case of this compound, the positions available for substitution are C-4, C-6, and C-7. The directing influence of the amine group at C-5 would favor substitution at the C-4 and C-6 positions. However, the fused oxazole (B20620) ring also exerts its own electronic effects, which can modify the regioselectivity of the reaction. For instance, halogenation reactions can introduce substituents onto the benzene ring. The precise outcome of an EAS reaction depends on the nature of the electrophile, the reaction conditions, and the interplay of electronic effects from both the amine group and the heterocyclic ring.

Ring-Opening and Ring-Closing Mechanisms of the Benzoxazole Moiety

The benzoxazole ring itself, while generally stable, can participate in ring-opening and ring-closing reactions under specific conditions. These transformations are crucial for the synthesis of other heterocyclic systems or highly functionalized aromatic compounds.

Catalytic methods have been developed to facilitate the ring opening of benzoxazoles. For example, a copper-catalyzed reaction involving a diazoacetate and water can convert benzoxazoles into highly functionalized substituted benzenes. acs.org The proposed mechanism involves the addition of a carbene, formation of an ylide, and subsequent addition of water, all catalyzed by the copper center. acs.org Another approach utilizes Y(OTf)₃ as a catalyst for a cascade reaction between benzoxazoles and propargylic alcohols, leading to the formation of 1,4-benzoxazine scaffolds through a ring-opening and regioselective ring-closure process. researchgate.net Mechanistic studies suggest this transformation proceeds via an Sₙ1 nucleophilic substitution of the benzoxazole with a propargyl cation. researchgate.net

Conversely, the formation of the benzoxazole ring, a ring-closing reaction, is a cornerstone of its synthesis. A common method involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. smolecule.com The general mechanism for benzoxazole synthesis from 2-aminophenol and an aldehyde involves the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or dehydration to yield the final benzoxazole product. rsc.org Various catalysts, including acids, metals, and even nanocatalysts, have been employed to promote this cyclization. rsc.orgbohrium.comorganic-chemistry.org

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

The study of reaction kinetics provides quantitative information about the rates of chemical transformations, while thermodynamic analysis determines the feasibility and position of equilibrium of a reaction. mathematicsgroup.com For reactions involving this compound, these analyses are essential for optimizing reaction conditions and understanding the underlying energetic landscape.

Kinetic studies can reveal the order of a reaction, the rate constants, and the activation energy. For example, in the synthesis of benzoxazoles via copper-catalyzed cyclization of ortho-haloanilides, the reaction rate was found to follow the order I > Br > Cl, which is consistent with oxidative addition being the rate-determining step. organic-chemistry.org

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be determined to predict the spontaneity of a reaction. mathematicsgroup.com A negative ΔG indicates a spontaneous process. mathematicsgroup.com These parameters can be calculated or experimentally determined and are influenced by factors like temperature and pressure. mathematicsgroup.com For instance, the equilibrium of a reaction can shift with temperature depending on whether the reaction is exothermic or endothermic. mathematicsgroup.com Computational methods, such as Density Functional Theory (DFT), are increasingly used to model reaction pathways and calculate thermodynamic and kinetic parameters for complex organic reactions, providing valuable insights into the reactivity of molecules like this compound. researchgate.net

Table 2: Key Parameters in Kinetic and Thermodynamic Analysis

| Parameter | Symbol | Significance |

|---|---|---|

| Rate Constant | k | Proportionality constant relating the rate of a reaction to the concentrations of reactants. |

| Activation Energy | Ea | The minimum energy required for a reaction to occur. |

| Enthalpy Change | ΔH | The heat absorbed or released during a reaction at constant pressure. |

| Entropy Change | ΔS | The change in the degree of disorder or randomness of a system. |

| Gibbs Free Energy Change | ΔG | Determines the spontaneity of a reaction at constant temperature and pressure. |

Advanced Spectroscopic and Analytical Characterization Techniques for 1,3 Benzoxazol 5 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 1,3-Benzoxazol-5-amine in solution. uobasrah.edu.iq By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. uobasrah.edu.iq

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR are the primary techniques for routine structural confirmation.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 2-phenyl-1,3-benzoxazol-5-amine (B1593697), shows a characteristic broad singlet for the amine (-NH₂) protons, typically appearing around δ 5.5–6.5 ppm when measured in DMSO-d₆. The aromatic protons on the benzoxazole (B165842) ring system exhibit distinct splitting patterns that are indicative of their coupling with adjacent protons. For other benzoxazole derivatives, the chemical shifts of aromatic protons are generally observed in the range of δ 6.5 to 8.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For a similar compound, 5-(Trifluoromethyl)-1,3-benzoxazol-2-amine, the trifluoromethyl carbon appears as a quartet between δ 120–125 ppm due to coupling with fluorine atoms. In the case of 1,3-oxazoles, the C-2 carbon signal can be found at approximately δ 157-158 ppm, while the C-5 carbon resonates around δ 145-146 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and general NMR principles.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | ~8.0 - 8.5 | - |

| C-2 | - | ~150 - 155 |

| H-4 | ~7.0 - 7.5 | - |

| C-4 | - | ~110 - 115 |

| C-5 | - | ~140 - 145 |

| H-6 | ~6.5 - 7.0 | - |

| C-6 | - | ~105 - 110 |

| H-7 | ~7.0 - 7.5 | - |

| C-7 | - | ~115 - 120 |

| C-3a | - | ~145 - 150 |

| C-7a | - | ~135 - 140 |

| NH₂ | ~5.0 - 6.0 (broad) | - |

To overcome the limitations of 1D NMR, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. ipb.pt These methods provide correlation maps between different nuclei, offering a more comprehensive structural picture. ua.es

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure. ua.es Cross-peaks in a COSY spectrum connect protons that are directly coupled. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear correlation technique that maps the correlation between protons and directly attached heteronuclei, most commonly ¹³C. creative-biostructure.com Each peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the proton and carbon skeletons of the molecule. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes long-range correlations between protons and carbons over two or three bonds. ipb.pt HMBC is crucial for piecing together different molecular fragments and for assigning quaternary carbons that are not visible in HSQC spectra. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. ua.es This is particularly useful for determining the three-dimensional structure and stereochemistry of a molecule. creative-biostructure.com

1H NMR and 13C NMR Investigations

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For instance, the molecular ion peak [M+H]⁺ for 2-phenyl-1,3-benzoxazol-5-amine would correspond to its molecular weight. The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation of the benzoxazole core may involve the loss of specific substituent groups or cleavage of the ring itself. smolecule.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. elsevier.com The resulting spectra provide a "fingerprint" of the functional groups present.

IR Spectroscopy: In the IR spectrum of a related benzoxazole derivative, characteristic stretching vibrations for the C=N bond of the oxazole (B20620) ring are typically observed around 1620-1700 cm⁻¹. The N-H stretching vibrations of the amine group usually appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-O-C stretching of the benzoxazole ring can be seen around 1250-1280 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. For a benzoxazole derivative, C=N stretching has been reported at 1520 cm⁻¹ and C-N stretching at 1192 cm⁻¹ in the Raman spectrum. esisresearch.org

Table 2: Key Vibrational Frequencies for this compound Data based on analogous benzoxazole structures.

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | - |

| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |

| C=N Stretch (Oxazole) | 1620 - 1700 | 1520 |

| C=C Stretch (Aromatic) | 1450 - 1600 | 1450 - 1600 |

| C-O-C Stretch (Oxazole) | 1250 - 1280 | - |

| C-N Stretch (Amine) | - | 1192 |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for quantitative analysis. smolecule.com The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For benzoxazole derivatives, reverse-phase HPLC using a C18 column with a mobile phase gradient of acetonitrile (B52724) and water is a common method for purity assessment. smolecule.comnih.gov Purity levels of ≥95% are often achievable and verifiable with this technique. The retention time and peak area from the chromatogram are used to identify and quantify the compound, respectively.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic properties and reactivity of molecular systems. For this compound and its derivatives, DFT calculations provide fundamental insights into the molecule's behavior at an electronic level. These theoretical studies are crucial for understanding the structure-activity relationships that govern its chemical and biological functions. DFT methods are frequently employed to predict molecular geometries, analyze frontier molecular orbitals, and map electrostatic potentials, which collectively help in predicting the most probable sites for electrophilic and nucleophilic attacks. researchgate.net

The optimization of molecular geometry is a foundational step in computational chemistry, aiming to find the lowest energy arrangement of atoms in a molecule. For benzoxazole derivatives, studies have shown that the benzoxazole and any attached phenyl rings are nearly planar. wiley.com In a crystal structure analysis of a related compound, 2-(4-amino-3-benzyl-2-thioxo-2,3-dihydrothiazol-5-yl)benzoxazole, the benzoxazole ring system was found to be almost planar. wiley.com Theoretical calculations using molecular mechanics and DFT corroborate these experimental findings, indicating a generally planar conformation for the core structure. wiley.com

Conformer analysis, which investigates the different spatial arrangements of a molecule (conformers) and their relative energies, is also critical. For some complex benzoxazole derivatives, multiple stable conformers can exist. wiley.comresearchgate.net For instance, ab initio calculations on [(1,3-benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine revealed the presence of twelve possible conformers and tautomers. wiley.comresearchgate.net In the case of 2-(4-aminophenyl)-1,3-benzoxazole, it has been noted that the amino group adopts a cis conformation relative to the nitrogen atom of the benzoxazole ring, which can influence its interaction with biological receptors. wiley.comresearchgate.net The planarity and conformation of the molecule are key determinants of its ability to participate in intermolecular interactions such as π-π stacking and hydrogen bonding.

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length | C-O (oxazole) | ~1.37 Å |

| Bond Length | C=N (oxazole) | ~1.31 Å |

| Bond Length | N-C (oxazole) | ~1.39 Å |

| Bond Length | C-NH2 | ~1.40 Å |

| Bond Angle | C-O-C (oxazole) | ~105° |

| Bond Angle | O-C=N (oxazole) | ~115° |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, representing the site of nucleophilicity, while the LUMO is an electron acceptor, indicating the site of electrophilicity. youtube.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For benzoxazole derivatives, the HOMO is often distributed over the electron-rich parts of the molecule, such as the benzene (B151609) ring and the amine substituent, while the LUMO is typically located on the benzoxazole ring system. researchgate.net This distribution indicates that the amine group enhances the molecule's nucleophilicity, making it susceptible to electrophilic attack, whereas the heterocyclic ring is the likely site for nucleophilic attack. DFT calculations on related formazan (B1609692) derivatives of benzoxazole confirmed that these molecules tend to be soft and electrophilic in nature.

Table 2: Illustrative FMO Data for Benzoxazole Derivatives (Note: Values are representative examples from studies on related compounds.)

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzoxazole Derivative A | -5.8 | -1.8 | 4.0 |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying reactive sites for electrophilic and nucleophilic interactions. scispace.com The MEP plot uses a color scale where red indicates regions of high electron density (negative potential), which are favorable for electrophilic attack, and blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net

In studies of benzoxazole derivatives, MEP analysis typically reveals that the most negative potential is concentrated around the nitrogen and oxygen atoms of the oxazole ring due to their high electronegativity. dntb.gov.ua The amine group (–NH2) also contributes to the negative potential region. Conversely, the hydrogen atoms of the amine group and the aromatic ring generally exhibit a positive potential. dntb.gov.ua This information is critical for understanding how the molecule interacts with biological targets, such as forming hydrogen bonds with receptor active sites. scispace.com

Frontier Molecular Orbital (FMO) Analysis

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics and intermolecular interactions of a compound in a biological environment, such as in a solvent or bound to a protein. tandfonline.com For benzoxazole derivatives, MD simulations have been used to assess the stability of ligand-receptor complexes. scialert.net

In a typical study, a benzoxazole derivative is docked into the active site of a target protein, and the resulting complex is subjected to MD simulation for a specific duration (e.g., nanoseconds). The stability of the interaction is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the course of the simulation. A stable RMSD profile suggests that the ligand remains securely bound in the active site. scialert.net Such simulations have shown that benzoxazole derivatives can form stable complexes with their targets, which is a prerequisite for their biological activity. scialert.net MD simulations also help in understanding the role of solvent molecules, like water, which can be crucial for mediating or stabilizing ligand-receptor recognition. tandfonline.com

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out potential energy surfaces, identifying intermediates, and characterizing transition states. acs.orgresearchgate.netnih.gov Such studies can predict the most plausible pathway for the synthesis or reaction of a molecule like this compound.

For instance, theoretical investigations into the formation of the benzoxazole ring system have explored various reaction pathways. researchgate.net DFT calculations have been used to probe proposed mechanisms, such as the cyclization of precursor molecules, by calculating the Gibbs free energies (ΔG) of reactants, intermediates, and transition states. rsc.org One study on the C–H aminoalkylation of benzoxazoles used DFT to show that deprotonation at the C2 position is a key step, which is highly unfavorable without the presence of a silylating agent and a base to facilitate the reaction. rsc.org By calculating the activation energies, researchers can predict which reaction pathways are kinetically favored. rsc.org These computational studies provide insights that are crucial for optimizing reaction conditions and guiding the synthesis of new derivatives. nih.gov

In Silico ADME Prediction and Pharmacokinetic Modeling

In the process of drug discovery, it is essential to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. In silico tools and pharmacokinetic modeling allow for the early prediction of a molecule's drug-likeness and potential bioavailability, reducing the time and cost associated with experimental testing. nih.govdergipark.org.tr

For benzoxazole derivatives, various ADME parameters are commonly calculated using software like SwissADME or QikProp. dergipark.org.trresearchgate.net These predictions are often guided by established rules, such as Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 Da, a logP under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. nih.gov Studies on various benzoxazole derivatives have shown that many of them exhibit favorable ADME profiles, complying with Lipinski's and Veber's rules, indicating good potential for oral absorption and bioavailability. nih.govnih.gov Predictions often include parameters like human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, and plasma protein binding. scialert.netdergipark.org.tr While many derivatives show good intestinal absorption, they often exhibit low BBB permeability, suggesting they may not readily enter the central nervous system. dergipark.org.trresearchgate.net

Table 3: Predicted In Silico ADME Properties for Representative Benzoxazole Derivatives (Note: This table presents a range of typical values found in the literature for various benzoxazole derivatives.)

| Property | Predicted Value/Range | Significance |

|---|---|---|

| Molecular Weight ( g/mol ) | < 500 | Drug-likeness (Lipinski's Rule) nih.gov |

| logP (Lipophilicity) | 1.0 - 4.0 | Membrane permeability and solubility researchgate.net |

| Hydrogen Bond Donors | 1 - 3 | Drug-likeness (Lipinski's Rule) nih.gov |

| Hydrogen Bond Acceptors | 2 - 5 | Drug-likeness (Lipinski's Rule) nih.gov |

| Human Intestinal Absorption (%) | > 70% | High potential for oral absorption scialert.netnih.gov |

| BBB Permeability | Low / Negative | Low potential to cross the blood-brain barrier dergipark.org.tr |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activities or physicochemical properties. For this compound and its derivatives, these models have been instrumental in understanding the structural requirements for various biological activities and in designing new, more potent compounds.

Several studies have focused on developing QSAR models for the antimicrobial activity of benzoxazole derivatives. In one such study on a series of 46 benzoxazole derivatives, a robust QSAR model was developed for antibacterial activity. The model indicated that topological parameters, specifically Kier's molecular connectivity indices (¹χ, ¹χv) and other topological indices (R), are highly relevant for the antimicrobial activity of these compounds. researchgate.net Another investigation focused on the antifungal activity of benzoxazole and oxazolo[4,5-b]pyridine (B1248351) derivatives against Candida albicans. chem-soc.si Using Principal Component Regression (PCR) and Partial Least Squares (PLS) methods, this study found that the antifungal activity is primarily influenced by lipophilicity (expressed as ABlogP and XlogP2) and water solubility (expressed as AClogS and ABlogS). chem-soc.si

Furthermore, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), have been applied to understand the anti-inflammatory potential of benzoxazole derivatives. bohrium.com These models help in visualizing the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity, thus guiding the rational design of new anti-inflammatory agents. bohrium.com In a study aimed at developing inhibitors for Plasmodium falciparum, a QSAR model was generated to estimate the activity of newly designed benzoheterocyclic 4-aminoquinoline (B48711) derivatives, which included a this compound scaffold. nih.govnih.govresearchgate.net

The table below summarizes key findings from various QSAR/QSPR studies on benzoxazole derivatives.

| Study Focus | Model Type | Key Descriptors/Findings | Target Organism/Activity | Ref |

| Antimicrobial Activity | QSAR | Topological parameters, Kier's molecular connectivity indices (¹χ, ¹χv), Topological indices (R) | Bacteria (e.g., Salmonella typhi, Klebsiella pneumoniae) | researchgate.net |

| Antifungal Activity | PCR, PLS | Lipophilicity (ABlogP, XlogP2), Water solubility (AClogS, ABlogS) | Candida albicans | chem-soc.si |

| Anti-inflammatory Activity | 3D-QSAR (CoMFA, CoMSIA) | Steric and electrostatic fields are crucial for activity against COX-2 enzyme. | Anti-inflammatory (COX-2 inhibition) | bohrium.com |

| Antimalarial Activity | QSAR | Used to estimate the activity of newly designed derivatives based on a template. | Plasmodium falciparum | nih.govnih.gov |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This method is widely used to understand the structural basis of ligand-target interactions and to screen for potential drug candidates. Derivatives of this compound have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various biological targets.

In the search for novel antimalarial agents, a comprehensive study was conducted on benzoheterocyclic 4-aminoquinolines. nih.govnih.govunar.ac.id The compound N-(7-chloroquinolin-4-yl)-2-(4-methylpiperazin-1-yl)-1,3-benzoxazol-5-amine was identified as a promising template due to its low docking score. nih.govnih.govresearchgate.net Subsequent docking of newly designed derivatives into the active site of the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (DRTS) protein revealed improved binding affinities. nih.gov For instance, derivative h-06 (7-methoxy-4-((2-(4-methylpiperazin-1-yl)benzo[d]oxazol-5-yl)amino)quinolin-6-ol) was found to be the most stable, with a re-rank score of -163.607, forming four hydrogen bonds within the active site. nih.govunar.ac.id

Another area of investigation has been the antimicrobial potential of benzoxazole derivatives. In a study focused on developing new antibacterial agents, Schiff bases derived from benzo[d]oxazol-5-amine were synthesized and docked against glucosamine-6-phosphate (GlcN-6-P) synthase. rjptonline.orgresearchgate.net This enzyme is crucial for the formation of the bacterial cell wall. The docking results showed that derivatives with bulky phenyl groups were effective in blocking the active site of the enzyme. rjptonline.orgresearchgate.net Specifically, the parent compound (2-methyl-1,3-benzoxazol-5-amine) showed a binding affinity of -4.13 kcal/mol. researchgate.net

Docking studies have also been employed to investigate the anti-inflammatory activity of benzoxazole derivatives by targeting the cyclooxygenase-2 (COX-2) enzyme. bohrium.com Additionally, the potential of 2-aminobenzoxazole (B146116) derivatives to act as ligands for the hepatitis C virus (HCV) internal ribosome entry site (IRES) RNA has been explored, suggesting that the benzoxazole scaffold can be beneficial for RNA target binding. ucsd.edu

The following table details the findings from molecular docking studies involving this compound derivatives.

| Derivative Type | Target Protein | Docking Software | Key Findings (Binding Score/Interactions) | Biological Activity | Ref |

| N-(7-chloroquinolin-4-yl)-2-(4-methylpiperazin-1-yl)-1,3-benzoxazol-5-amine | P. falciparum Dihydrofolate reductase-thymidylate synthase (DRTS) | Molegro | Re-rank Score: -115.423. Used as a template for new derivatives. | Antimalarial | nih.govnih.govresearchgate.net |

| 7-methoxy-4-((2-(4-methylpiperazin-1-yl)benzo[d]oxazol-5-yl)amino)quinolin-6-ol | P. falciparum Dihydrofolate reductase-thymidylate synthase (DRTS) | Molegro | Re-rank Score: -163.607. Showed four hydrogen bonds. | Antimalarial | nih.govunar.ac.id |

| Schiff bases of benzo[d]oxazol-5-amine | Glucosamine-6-phosphate synthase | Not Specified | Compounds with bulky phenyl groups effectively block the active center. | Antibacterial | rjptonline.orgresearchgate.net |

| 2-methyl-1,3-benzoxazol-5-amine | Glucosamine-6-phosphate synthase | Not Specified | Binding Affinity: -4.13 kcal/mol. | Antibacterial | researchgate.net |

| Thiazolidinone and Azetidinone derivatives | Cyclooxygenase-2 (COX-2) enzyme (PDB: 1PXX) | Not Specified | Interaction with the active site of COX-2 was established. | Anti-inflammatory | bohrium.com |

| 2-aminobenzoxazole derivatives | Hepatitis C Virus (HCV) Internal Ribosome Entry Site (IRES) RNA | Not Specified | Binding affinities (EC50) in the micromolar range (e.g., 25–45 μM). | Antiviral (HCV) | ucsd.edu |

Conclusion

1,3-Benzoxazol-5-amine is a key heterocyclic compound that serves as a versatile platform for the development of new molecules with significant potential in both medicine and materials science. Its straightforward synthesis, reactive amino group, and the inherent biological and photophysical properties of the benzoxazole (B165842) scaffold make it a subject of ongoing and fruitful scientific research. The continued exploration of this compound and its derivatives is likely to yield further innovations in various scientific and technological fields.

Medicinal Chemistry and Drug Discovery Applications of 1,3 Benzoxazol 5 Amine

Design and Synthesis of 1,3-Benzoxazol-5-amine Derivatives as Bioactive Agents

The synthesis of bioactive this compound derivatives often begins with the construction of the core benzoxazole (B165842) ring system, followed by functionalization at various positions. A common starting material is 2,4-diaminophenol (B1205310), which can be reacted with different reagents to introduce substituents at the 2-position of the benzoxazole ring. rjptonline.org For instance, reaction with acetic acid or formic acid yields 2-methyl- or 2-unsubstituted-1,3-benzoxazol-5-amine, respectively. rjptonline.org These primary amines can then be converted into Schiff bases through condensation with various aromatic aldehydes or ketones. rjptonline.orgresearchgate.net

Another synthetic strategy involves the reaction of 2,4-diaminophenol dihydrochloride (B599025) with a p-substituted benzoic acid in the presence of polyphosphoric acid (PPA) as a catalyst at high temperatures (160-190°C) to yield 2-(p-substitutedphenyl)benzoxazol-5-amines. dergipark.org.tr The resulting 5-amino group can be further modified, for example, by reaction with 2-chloroacetyl chloride to form an acetamide (B32628) intermediate, which can then be reacted with various piperazine (B1678402) or piperidine (B6355638) derivatives. dergipark.org.tr

The synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives can be achieved through an in situ iodine-mediated oxidative cyclodesulfurization reaction. nih.gov This process involves the reaction of an aminophenol with a corresponding isothiocyanate to form a monothiourea intermediate, which then undergoes cyclization. nih.gov This method is considered a green chemistry approach. nih.gov

A general synthetic pathway to obtain 2-substituted-5-(4-nitro/aminophenylsulfonamido)benzoxazoles starts from 5-amino-2-(4-substitutedphenyl/benzyl)benzoxazoles. These are then reacted with p-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group. researchgate.net

Hydrazone derivatives of benzoxazole have also been synthesized and investigated for their biological activities. jrespharm.com These are typically prepared by reacting a benzoxazole derivative containing a hydrazide group with various aldehydes or ketones. jrespharm.com

Structure-Activity Relationship (SAR) Studies for Pharmacological Optimization

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of this compound derivatives. These studies reveal how different structural modifications influence biological activity.

The benzoxazole core itself is a key feature, with the nitrogen and oxygen atoms of the oxazole (B20620) ring creating a polarizable, electron-deficient system that can participate in π-π stacking and dipole interactions with biological targets. smolecule.com The 5-amino group is also critical, serving as a hydrogen bond donor and/or acceptor, which is vital for target engagement. smolecule.com

For anticonvulsant activity, the lipophilicity of the molecule plays a significant role. orientjchem.org Schiff bases of benzoxazole with distal aryl groups that increase hydrophobicity have shown better pharmacological action. orientjchem.org

In the context of antimicrobial activity, the introduction of bulky phenyl groups on Schiff base derivatives of benzoxazole has been found to be essential for blocking the active sites of enzymes like glucosamine-6-phosphate synthase in bacteria. rjptonline.orgresearchgate.net For antifungal activity, quantitative structure-activity relationship (QSAR) studies have been employed to understand the relationship between the chemical structure and biological activity of benzoxazole and oxazolo[4,5-b]pyridine (B1248351) derivatives. chem-soc.si

Regarding anticancer activity, SAR studies on 2-amino-5-methoxybenzoxazole (B1605595) derivatives have highlighted that the methoxy (B1213986) group at the C5 position and the amino group at the C2 position are critical for the inhibition of topoisomerase II. Methylation of the amino group leads to a loss of activity. Furthermore, introducing halogens like chlorine or bromine at the C6 position can increase the DNA intercalation potency. Conjugating the benzoxazole moiety with other heterocyclic rings, such as triazole-thiazole, has been shown to improve selectivity for cancer cell lines.

For anti-inflammatory activity, the substitution pattern on the benzoxazole ring system is a key determinant of efficacy. The presence and nature of substituents can significantly impact the compound's ability to inhibit inflammatory pathways. tandfonline.com

Investigation of Biological Activities

Derivatives of this compound have been extensively studied for a wide range of biological activities, demonstrating their potential as therapeutic agents.

Antimicrobial Properties (Antibacterial and Antifungal)

Benzoxazole derivatives have shown significant promise as antimicrobial agents, with activity against a variety of bacterial and fungal strains. jrespharm.comontosight.ai The mechanism of action can involve the inhibition of bacterial enzymes or the disruption of cell membrane integrity.

Several studies have synthesized and evaluated new benzoxazole derivatives for their antimicrobial effects. For instance, Schiff bases derived from this compound have demonstrated good antibacterial activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Klebsiella pneumoniae, Escherichia coli) bacteria, although their antifungal activity against Candida albicans was found to be slight. rjptonline.orgresearchgate.net Another study reported that newly synthesized benzoxazole derivatives exhibited broad-spectrum activity against various microorganisms with minimum inhibitory concentration (MIC) values ranging from 8 to 256 µg/mL. researchgate.net Specifically, compounds 3a, 3c, and 3f showed significant antimycobacterial activity against Mycobacterium tuberculosis with a MIC value of 8 µg/mL. researchgate.net

Benzoxazole-isatin conjugates have also been synthesized and screened for their antimicrobial properties, with some compounds showing potent activity with MIC values between 10 and 100 µg/ml. biointerfaceresearch.com Furthermore, some 2-substituted benzoxazoles have exhibited significant activity against Staphylococcus aureus and Bacillus subtilis. nih.gov

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 2-Phenyl-1,3-benzoxazol-5-amine (B1593697) derivative | E. coli | 50 | |

| Compound 7c (a 2-substituted benzoxazole) | Staphylococcus aureus | <12.5 | nih.gov |

| Compound 5 (a 2-substituted benzoxazole) | Bacillus subtilis | <12.5 | nih.gov |

| Compound 8a (a 2-substituted benzoxazole) | Bacillus subtilis | <12.5 | nih.gov |

| Compound 8d (a 2-substituted benzoxazole) | Bacillus subtilis | <12.5 | nih.gov |

| Compound 3a | Mycobacterium tuberculosis | 8 | researchgate.net |

| Compound 3c | Mycobacterium tuberculosis | 8 | researchgate.net |

| Compound 3f | Mycobacterium tuberculosis | 8 | researchgate.net |

Anticancer and Antitumor Activities

The benzoxazole scaffold is present in numerous compounds with potent anticancer and antitumor activities. jrespharm.comresearchgate.net Derivatives of this compound have been shown to exert cytotoxic effects on a variety of cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The mechanism of action can involve the induction of apoptosis.

A study on 2-substituted benzoxazoles revealed that several compounds exhibited broad-spectrum antitumor activity. nih.gov For example, compounds 2a, 3b, 8a, and 8d were identified as particularly active, with GI50 MG-MID values of 37.7, 19.1, 20.0, and 15.8 µM, respectively. nih.gov Another study focused on (5 or 6)-amino-2-(substituted phenyl and benzyl) benzoxazole derivatives found that one compound, TD5, was cytotoxic to all tested cancer cell lines without affecting non-cancerous cells. nih.gov

Benzoxazole-isatin conjugates have also been evaluated for their in vitro cytotoxic activities against various human cancer cell lines using the MTT assay. biointerfaceresearch.com Furthermore, 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives have been synthesized and assessed for their antitumor activity against HepG2 human liver cancer cell lines. amazonaws.com

Table 2: Anticancer Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | Activity (GI50 MG-MID in µM) | Reference |

|---|---|---|---|

| Compound 2a | - | 37.7 | nih.gov |

| Compound 3b | - | 19.1 | nih.gov |

| Compound 8a | - | 20.0 | nih.gov |

| Compound 8d | - | 15.8 | nih.gov |

| TD5 | Multiple cancer cell lines | Cytotoxic | nih.gov |

Anti-inflammatory Effects

Benzoxazole derivatives are recognized for their anti-inflammatory properties. ontosight.airesearchgate.net A number of studies have synthesized and evaluated these compounds for their ability to reduce inflammation. For example, a series of methyl 2-(arylideneamino)benzoxazole-5-carboxylate derivatives were synthesized and screened for anti-inflammatory activity using the carrageenan-induced paw edema model in rats. jocpr.comjocpr.com Several of these compounds significantly reduced inflammation. jocpr.comjocpr.com

Another study reported the synthesis of N-(5-(2-arylidenehydrazinecarbonyl)benzoxazol-2-yl)-2-(dialkylamino)acetamide derivatives and their evaluation for anti-inflammatory activity, with most of the synthesized compounds showing a significant reduction in inflammation. researchgate.net Similarly, 2-amino-N-(substituted alkyl)benzoxazole-5-carboxamide derivatives have been synthesized and found to possess potent anti-inflammatory activity. innovareacademics.in The anti-inflammatory potential of arylbenzoxazoles has also been noted in the context of treating inflammatory bowel disease. nih.gov

Anticonvulsant and Neurological Activity

Derivatives of this compound have been investigated for their potential as anticonvulsant agents. researchgate.net The search for new anticonvulsant drugs with improved efficacy and fewer side effects is an active area of research.

A study involving the synthesis of twelve Schiff bases of benzoxazole and their evaluation for anticonvulsant activity using maximal electroshock (MES) induced seizure and subcutaneous pentylenetetrazole (scPTZ) models showed promising results. orientjchem.org Several of the synthesized compounds, particularly those with higher lipophilicity, exhibited effective anticonvulsant action. orientjchem.org

In another study, a series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones were designed and synthesized, with the majority of these compounds showing anti-MES activities. researchgate.net One compound, 5f, was found to exert its anticonvulsive action by regulating the function of γ-aminobutyric acid (GABA) in the brain. researchgate.net Furthermore, some 5-(2-substitutedaryl-1,3-benzoxazol-5-yl)-2-(substituted aryl amino)-1,3,4-thiadiazole derivatives have been synthesized for anticonvulsant investigations.

Antiviral Activity, Including Anti-influenza

The benzoxazole nucleus is a key component in the development of new antiviral agents. amazonaws.comontosight.ai Researchers have directed significant efforts toward modifying the 1,3-benzoxazole scaffold to create potent inhibitors of various viruses, including the influenza virus. kuleuven.be

In one study, a series of novel 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles were synthesized starting from the core intermediate, 5-amino-2-(4-aminophenyl)-1,3-benzoxazole. kuleuven.be These compounds were evaluated for their in vitro activity against influenza A and B viruses. The activity was assessed using the MTS assay in Madin-Darby canine kidney (MDCK) cells. One particular derivative, compound 7h, demonstrated excellent inhibitory activity against the A/H3N2 strain with a half-maximal effective concentration (EC50) of 37.03 µM and a selectivity index (SI) greater than 5. kuleuven.be This result was notably better than the reference drug oseltamivir (B103847) under the same conditions (EC50 > 59.00 µM, SI > 1). However, none of the synthesized compounds in this series showed inhibitory activity against the influenza B virus. kuleuven.be This research highlights the potential of the 1,3-benzoxazole-5-amine framework as a promising lead for further optimization in the discovery of new anti-influenza A agents. kuleuven.be

Other studies have also explored benzoxazole derivatives as antiviral agents. mdpi.commdpi.com For instance, glycosides incorporating a benzoxazole core have been synthesized and tested against influenza A strains, including H5N1 and H1N1. mdpi.com The most active compound in the benzoxazole series, 8b, was particularly effective against the H1N1 strain. mdpi.com These findings underscore the versatility of the benzoxazole scaffold in targeting viral components. mdpi.commdpi.com

Table 1: Anti-influenza Activity of 1,3-Benzoxazole Derivatives

| Compound | Virus Strain | EC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Compound 7h | A/H3N2 | 37.03 | > 5 | kuleuven.be |

| Oseltamivir (Reference) | A/H3N2 | > 59.00 | > 1 | kuleuven.be |

| Compound 8b | H1N1 | Not specified | Not specified | mdpi.com |

Antioxidant Activity

Derivatives of 1,3-benzoxazole are recognized for their antioxidant properties. d-nb.infosmolecule.com These compounds are capable of scavenging reactive oxygen species (ROS), which are implicated in numerous pathological conditions. The antioxidant potential of benzoxazole derivatives has been evaluated using various in vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and superoxide (B77818) anion scavenging. d-nb.infoinnovareacademics.in

In one study, new benzoxazole derivatives were synthesized and their antioxidant activities were assessed. d-nb.info It was noted that substitutions at the 5-position of the benzoxazole system with groups like benzamido were significant for superoxide radical scavenging activity. d-nb.info For example, a 2-benzylbenzoxazole (B4618616) derivative with a benzamido moiety at the 5-position (compound 1) was found to have the highest DPPH scavenger activity at a concentration of 10⁻³ M, showing 85% scavenging, which was comparable to the well-known antioxidant BHT. d-nb.info

Another study focused on 2-amino-N-(substituted alkyl) benzoxazole-5-carboxamides and evaluated their antioxidant activity using the DPPH method. innovareacademics.in Among the synthesized compounds, compound Vf (2-amino-N-isopropyl-benzoxazole-5-carboxamide) showed the most significant free radical scavenging activity, with an IC50 value of 4.65 µg/mL, which was more potent than the standard, ascorbic acid, in the same assay. innovareacademics.in

Table 2: Antioxidant Activity of Benzoxazole Derivatives

| Compound | Assay | Activity/Result | Reference |

|---|---|---|---|

| Compound 1 (2-benzyl-5-benzamido-benzoxazole) | DPPH Scavenging | 85% scavenging at 10⁻³ M | d-nb.info |

| Compound Vf (2-amino-N-isopropyl-benzoxazole-5-carboxamide) | DPPH Scavenging | IC50 = 4.65 µg/mL | innovareacademics.in |

Potential as Imaging Agents for Amyloid Plaque

The 1,3-benzoxazole scaffold has been investigated as a core structure for developing imaging agents for amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD). nih.govnih.govbeilstein-journals.org The ability to non-invasively image these plaques in the brain is crucial for the early diagnosis and monitoring of AD. nih.govmdpi.com

A series of novel 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles were synthesized and evaluated as potential imaging probes for Aβ plaques. nih.govnih.gov The synthesis involved forming the benzoxazole nucleus through a condensation reaction, followed by reduction of a nitro group to an amine, which was then further functionalized. nih.gov In vitro binding studies using Aβ₁₋₄₀ peptide aggregates showed that several of these compounds had binding affinities in the low-nanomolar range. nih.govnih.gov